Methyl 3-amino-4-ethylbenzoate
Overview
Description
Methyl 3-amino-4-ethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the third position and an ethyl group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-ethylbenzoate typically involves the esterification of 3-amino-4-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of 3-amino-4-ethylbenzoic acid and methanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form Methyl 3-amino-4-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 3-nitro-4-ethylbenzoate.
Reduction: Methyl 3-amino-4-ethylbenzyl alcohol.
Substitution: Methyl 3-halo-4-ethylbenzoate.
Scientific Research Applications
Methyl 3-amino-4-ethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Methyl 3-amino-4-ethylbenzoate can be compared with other similar compounds such as Methyl 3-amino-4-methylbenzoate and Methyl 4-amino-3-ethylbenzoate. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of the amino and ethyl groups in this compound contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 4-amino-3-ethylbenzoate
- Methyl 3-nitro-4-ethylbenzoate
Properties
IUPAC Name |
methyl 3-amino-4-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSZCGUXDZDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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